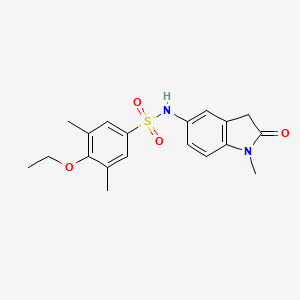
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a dimethyl group and an ethyl group linked to a benzenesulfonamide moiety . Benzenesulfonamides are a class of compounds that are known for their various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the benzenesulfonamide group. The pyrazole ring is a five-membered ring with two nitrogen atoms . The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring, being an aromatic system, might undergo electrophilic aromatic substitution reactions . The sulfonamide group could potentially be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .作用機序
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide is believed to exert its biological effects through the inhibition of specific enzymes and signaling pathways involved in cellular processes such as cell growth, inflammation, and apoptosis. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, reduce inflammation, and modulate immune responses. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability. However, its limited solubility in aqueous solutions may pose challenges in certain experimental settings.
将来の方向性
Future research on N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide could focus on exploring its potential as a therapeutic agent in specific diseases, investigating its mechanism of action in greater detail, and developing new synthesis methods to improve its solubility and bioavailability. Additionally, this compound could be further studied for its potential as a diagnostic tool in imaging studies.
合成法
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethyl-1H-pyrazole with 3-methyl-4-propoxybenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with ethylene diamine to yield this compound.
科学的研究の応用
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been investigated for its potential as a diagnostic tool in imaging studies.
Safety and Hazards
特性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methyl-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-5-10-23-17-7-6-16(11-13(17)2)24(21,22)18-8-9-20-15(4)12-14(3)19-20/h6-7,11-12,18H,5,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRIZKDNSYIVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

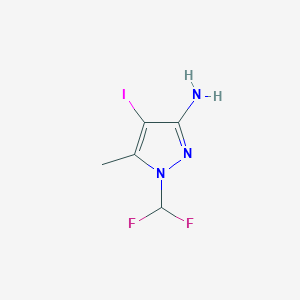
![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2784226.png)
![3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-ylcarbonyl)benzonitrile](/img/structure/B2784227.png)

![3-(2-Chlorophenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2784230.png)
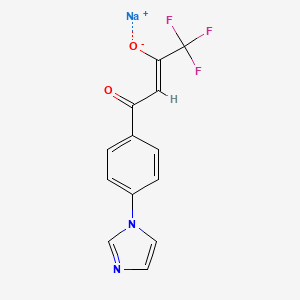
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2784235.png)
![N-(4-ethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2784236.png)
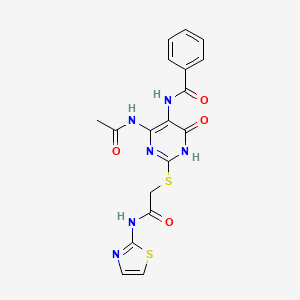

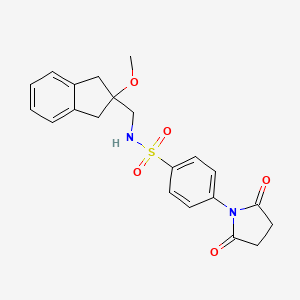
![(E)-4-(3-cinnamyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2784240.png)

